molecular formula C16H35N3OSn B13680276 [(3-Azidopropoxy)methyl]tributylstannane

[(3-Azidopropoxy)methyl]tributylstannane

Cat. No.: B13680276
M. Wt: 404.2 g/mol
InChI Key: JFQJSWULYIKPRL-UHFFFAOYSA-N
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Description

[(3-Azidopropoxy)methyl]tributylstannane is an organotin compound featuring a tributylstannane core modified with a (3-azidopropoxy)methyl substituent. This structure combines the reactivity of organotin moieties, known for applications in cross-coupling reactions (e.g., Stille coupling), with an azide group, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The compound’s dual functionality makes it valuable in synthetic organic chemistry, particularly for bioconjugation and polymer science.

Properties

Molecular Formula

C16H35N3OSn

Molecular Weight

404.2 g/mol

IUPAC Name

3-azidopropoxymethyl(tributyl)stannane

InChI

InChI=1S/C4H8N3O.3C4H9.Sn/c1-8-4-2-3-6-7-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3;

InChI Key

JFQJSWULYIKPRL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Azidopropoxy)methyl]tributylstannane typically involves the reaction of tributylstannyl chloride with 3-azidopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the decomposition of the azido group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[(3-Azidopropoxy)methyl]tributylstannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Copper(I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.

    SPAAC: Strained alkynes, such as dibenzocyclooctyne (DBCO), are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.

Major Products

    Triazoles: Formed from azide-alkyne cycloaddition reactions.

    Amines: Formed from the reduction of the azido group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azide Functionality

Compounds 6b , 6c , and 6d () share the 3-azidopropoxy motif but differ in their core structures. For example:

  • 6b : Contains a bis(4-fluorophenyl)methylpiperazine group.
  • 6c : Features a 4-phenylpiperidine backbone.
  • 6d : Incorporates a piperonylpiperazine moiety.

Key Differences :

  • The absence of a tin center in these analogues limits their utility in metal-mediated reactions.
  • Their azide groups are integrated into amide or ester frameworks, contrasting with the ether-linked azidopropoxy group in the stannane compound.

Organotin Comparators

highlights related organotin compounds:

  • Tributylchlorostannane (CAS 1461-22-9): Features a chloro substituent instead of azidopropoxymethyl.
  • Tributyltin (CAS 2307-49-5): A simpler organotin compound lacking functional groups for further conjugation.

Key Differences :

  • Reactivity : The chloro group in tributylchlorostannane facilitates nucleophilic substitution, whereas the azide in the target compound enables click chemistry.
  • Toxicity: Tributyltin derivatives are highly regulated due to environmental toxicity (e.g., biocidal effects) . The azide group introduces explosion risks, absent in non-azide organotins.
Table 2: Hazard and Application Profiles
Compound Key Hazards Primary Applications
Tributylchlorostannane Corrosive, toxic to aquatic life Catalyst in organic synthesis
Tributyltin Persistent environmental toxin Antifouling agents (historically)
Target Stannane Azide-related explosion risk Click chemistry, bioconjugation

Research Implications and Limitations

  • Advantages: The target compound bridges organotin chemistry and click chemistry, offering unique modularity.
  • Limitations: Limited data on its spectroscopic characterization and toxicity (as seen in , where azide-related hazards are understudied).

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